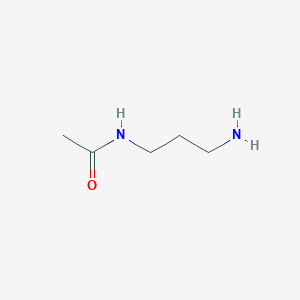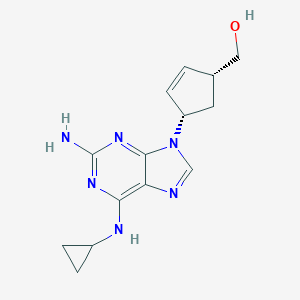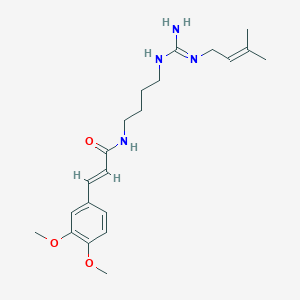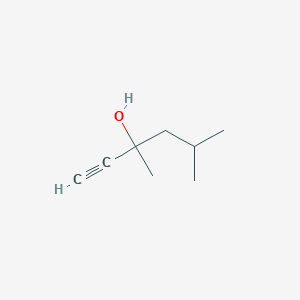
N-(3-氨丙基)乙酰胺
描述
N-(3-Aminopropyl)acetamide is an organic compound with the molecular formula C5H12N2O. It is a monoacetylated polyamine, which means it contains an acetamide group attached to a propyl chain with an amino group at the end. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
N-(3-Aminopropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Analyzed as a biochemical marker in various pathophysiological conditions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as an additive in lubricants, softeners, and antistatic agents.
作用机制
Target of Action
N-(3-aminopropyl)acetamide is a monoacetylated polyamine . Polyamines are involved in various cellular processes, including cell growth and differentiation, and are promising biochemical markers of cancer and many other pathophysiological conditions .
Mode of Action
It is known that it can be used as a building block in the synthesis of heterocyclic compounds .
Biochemical Pathways
Given its structure as a monoacetylated polyamine, it may be involved in the regulation of polyamine metabolism, which plays a crucial role in cell proliferation and differentiation .
Result of Action
In the context of acinetobacter baumannii, a bacterium, it has been shown that a novel acetyltransferase, dpa, that acetylates 1,3-diaminopropane, directly affects the bacterium’s motility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-aminopropyl)acetamide. For instance, in warmer, drier seasons, increased emissions of a similar compound, dicamba, caused more severe damage to downwind soybeans, likely worsened by drought stress preventing recovery
生化分析
Biochemical Properties
The role of N-(3-Aminopropyl)acetamide in biochemical reactions is not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to these molecules, altering their function or activity .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is thought to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is thought that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)acetamide can be synthesized through the reaction of acetic anhydride with 3-aminopropan-1-amine. The reaction proceeds as follows:
- Acetic anhydride reacts with 3-aminopropan-1-amine to form N-(3-aminopropyl)acetamide.
- The product is then purified through recrystallization or other purification techniques to obtain the final compound .
Industrial Production Methods: In industrial settings, the synthesis of N-(3-aminopropyl)acetamide follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing acetic anhydride and 3-aminopropan-1-amine in a suitable solvent.
- Controlling the temperature and reaction time to maximize the formation of the desired product.
- Purifying the product through distillation, crystallization, or other industrial purification methods .
化学反应分析
Types of Reactions: N-(3-Aminopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The acetamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
相似化合物的比较
N-(3-Aminopropyl)acetamide can be compared with other similar compounds such as:
N-Acetyl-1,3-propanediamine: Similar structure but different functional groups.
N-(3-Aminopropyl)methacrylamide: Contains a methacrylamide group instead of an acetamide group.
Uniqueness:
属性
IUPAC Name |
N-(3-aminopropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBPSXRYCOKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549626 | |
| Record name | N-(3-Aminopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4078-13-1 | |
| Record name | N-(3-Aminopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is N-(3-aminopropyl)acetamide detectable in human urine?
A: Contrary to some expectations, N-(3-aminopropyl)acetamide was not detected in the urine samples of either cancer patients or healthy individuals. [] This suggests that either the compound is not a common metabolic product in humans or its levels are below the detection limit of the high-pressure liquid chromatography method employed in the study.
Q2: Can you describe the synthesis of N-(3-aminopropyl)acetamide as described in the research?
A: One of the research papers describes the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N-(3-aminopropyl)acetamide, which contains the N-(3-aminopropyl)acetamide moiety. [] The synthesis involves a three-step reaction:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)


![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)






